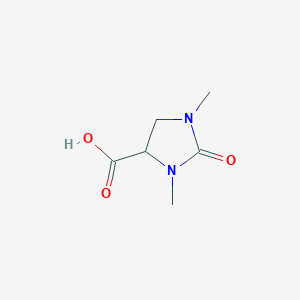

1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid

Description

Chemical Identity and Structural Characterization of 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic Acid

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing both nitrogen atoms and carboxylic acid functional groups. The primary International Union of Pure and Applied Chemistry name for this compound is this compound, which precisely describes the positions of methyl substituents at nitrogen atoms 1 and 3, the ketone functionality at position 2, and the carboxylic acid group attached to carbon 4 of the imidazolidine ring. Alternative nomenclature systems recognize this compound under various designations, including 4-imidazolidinecarboxylic acid, 1,3-dimethyl-2-oxo, which emphasizes the carboxylic acid attachment to the imidazolidine ring system. The compound is assigned Chemical Abstracts Service registry number 917598-39-1, providing unambiguous identification in chemical databases and literature. Additional nomenclature considerations include the recognition of stereochemical descriptors when discussing specific enantiomers, particularly the (S)-configuration, which carries the Chemical Abstracts Service number 1069090-20-5.

The nomenclature system also incorporates systematic approaches to describing substitution patterns and functional group priorities. According to International Union of Pure and Applied Chemistry rules for carboxylic acids, the carboxyl carbon receives priority in numbering systems, establishing the foundation for describing other substituents. The imidazolidine ring numbering begins with nitrogen atoms occupying positions 1 and 3, while the carbonyl group at position 2 and the carboxylic acid-bearing carbon at position 4 complete the systematic identification. This nomenclature approach ensures consistent identification across various chemical databases and scientific literature.

Table 1: Nomenclature and Identification Data for this compound

Molecular Geometry and Stereochemical Configuration

The molecular geometry of this compound centers around a five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions. The imidazolidine ring adopts a non-planar conformation due to the saturated nature of the carbon-nitrogen bonds, resulting in a puckered ring structure that influences the overall three-dimensional arrangement of substituents. The stereochemical configuration at carbon-4, which bears the carboxylic acid functional group, represents a critical aspect of the compound's structural identity, with both (R) and (S) enantiomers being synthetically accessible and characterized. The (S)-configuration demonstrates particular significance in biological applications, as evidenced by its specific Chemical Abstracts Service registration and commercial availability.

The presence of two methyl substituents on the nitrogen atoms at positions 1 and 3 introduces additional conformational considerations, as these groups can adopt various orientations relative to the ring plane. The carbonyl group at position 2 participates in the ring's electronic structure through resonance interactions with the adjacent nitrogen atoms, influencing both the ring geometry and the reactivity patterns of the entire molecule. Computational studies and experimental data suggest that the preferred conformation involves the carboxylic acid group in an equatorial-like position relative to the puckered ring, minimizing steric interactions with the methyl substituents on nitrogen.

The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, with the (S)-configuration at carbon-4 corresponding to a specific three-dimensional arrangement of the carboxylic acid group, hydrogen atom, and the carbon atoms of the imidazolidine ring. This stereochemical information proves crucial for understanding the compound's behavior in asymmetric synthesis applications and its potential interactions with biological targets.

Table 2: Structural and Stereochemical Parameters

| Structural Feature | Description | Configuration |

|---|---|---|

| Ring System | Five-membered imidazolidine | Non-planar, puckered |

| Nitrogen Positions | 1,3-dimethyl substitution | N₁ and N₃ methylated |

| Carbonyl Position | Position 2 | Ketone functionality |

| Stereocenter | Carbon-4 | (R) and (S) configurations available |

| Carboxylic Acid | Position 4 attachment | Equatorial-like orientation |

Crystallographic Analysis and Hydrogen Bonding Patterns

Crystallographic investigations of related oxoimidazolidine carboxylic acid derivatives provide valuable insights into the solid-state structure and intermolecular interactions of this compound. X-ray crystallographic analysis of the closely related (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid reveals the formation of distinct helical assemblies through hydrogen bonding networks, suggesting similar behavior may occur in the 1,3-dimethyl derivative. The crystal structure demonstrates that molecules organize into helical arrangements supported by hydrogen bonds between carboxylic acid groups and the imidazolidine nitrogen and oxygen atoms. These hydrogen bonding patterns involve both the carboxylic acid functionality and the carbonyl group at position 2, creating a three-dimensional network that stabilizes the crystal lattice.

The crystallographic data indicates that two distinct conformers can occupy alternating positions within the helical structures, reflecting the conformational flexibility of the imidazolidine ring system. This conformational diversity in the solid state suggests that solution-phase behavior may involve rapid interconversion between multiple conformers, influencing both spectroscopic properties and reactivity patterns. The hydrogen bonding analysis reveals typical carboxylic acid dimer formation as well as interactions between the carbonyl oxygen and nitrogen-bound hydrogen atoms from adjacent molecules.

Thermal ellipsoid representations from X-ray crystallographic studies provide detailed information about atomic displacement parameters, indicating the degree of thermal motion and structural rigidity in different regions of the molecule. The carboxylic acid group typically exhibits lower thermal motion compared to the methyl substituents on nitrogen, consistent with its participation in strong intermolecular hydrogen bonds. These crystallographic insights contribute to understanding the compound's solid-state properties and provide a foundation for predicting behavior in various pharmaceutical and chemical applications.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance Spectral Profiling

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of this compound through analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the N-methyl groups, typically appearing as singlets in the 2.8-3.2 parts per million region due to their equivalent magnetic environments. The methylene protons adjacent to the stereocenters display complex multipicity patterns reflecting their diastereotopic nature and coupling to the carboxylic acid-bearing carbon. The carboxylic acid proton appears as a broad singlet at approximately 10-12 parts per million, often exchangeable with deuterium oxide, confirming the presence of the acidic functionality.

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for each carbon environment within the molecule, with the carbonyl carbon of the carboxylic acid appearing around 170-180 parts per million. The imidazolidine ring carbons exhibit signals in the 40-80 parts per million range, with the carbonyl carbon at position 2 appearing around 160 parts per million due to its amide-like character. The N-methyl carbons generate signals around 30-35 parts per million, providing clear identification of the dimethyl substitution pattern. Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence, enable complete assignment of all carbon and proton signals, confirming the proposed structure and stereochemistry.

Table 3: Nuclear Magnetic Resonance Spectral Data Summary

| Nuclear Type | Chemical Shift Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H (N-CH₃) | 2.8-3.2 | Singlet | N-methyl groups |

| ¹H (CH₂) | 3.0-4.0 | Multiplet | Ring methylene |

| ¹H (COOH) | 10-12 | Broad singlet | Carboxylic acid |

| ¹³C (COOH) | 170-180 | - | Carboxyl carbon |

| ¹³C (C=O) | ~160 | - | Ring carbonyl |

| ¹³C (N-CH₃) | 30-35 | - | N-methyl carbons |

Infrared Vibrational Mode Analysis

Infrared spectroscopy provides detailed information about the vibrational modes and functional group identification in this compound. The carboxylic acid functionality exhibits characteristic stretching vibrations, with the O-H stretch appearing as a broad absorption band between 2500-3300 wavenumbers due to hydrogen bonding effects. The carbonyl stretch of the carboxylic acid typically occurs around 1700-1720 wavenumbers, often appearing as a sharp, intense absorption that may show splitting or broadening depending on the degree of intermolecular hydrogen bonding. The imidazolidine ring carbonyl at position 2 generates a distinct carbonyl stretch around 1650-1680 wavenumbers, characteristic of amide-like functionality within the cyclic structure.

N-methyl stretching vibrations appear in the 2800-3000 wavenumber region, contributing to the complex pattern of C-H stretches that characterize the aliphatic portions of the molecule. The bending and stretching modes of the imidazolidine ring system produce absorption bands in the 1000-1600 wavenumber region, providing fingerprint information for structural confirmation. Comparative infrared analysis with related oxoimidazolidine derivatives enables identification of spectral features specific to the 1,3-dimethyl substitution pattern.

The infrared spectrum also reveals information about conformational preferences and intermolecular interactions, particularly through analysis of carbonyl stretching frequencies and their response to concentration and solvent effects. Temperature-dependent infrared studies can provide insights into conformational dynamics and hydrogen bonding strength in different phases.

High-Resolution Mass Spectrometry Validation

High-resolution mass spectrometry serves as a definitive analytical tool for confirming the molecular formula and detecting impurities or degradation products of this compound. The molecular ion peak appears at mass-to-charge ratio 158.0686, corresponding to the calculated exact mass for the molecular formula C₆H₁₀N₂O₃. Electrospray ionization in positive mode typically generates protonated molecular ions [M+H]⁺ at mass-to-charge ratio 159.0764, while negative mode produces deprotonated species [M-H]⁻ at mass-to-charge ratio 157.0608. Sodium adduct formation [M+Na]⁺ commonly occurs at mass-to-charge ratio 181.0583, providing additional confirmation of molecular weight.

Fragmentation patterns in tandem mass spectrometry experiments reveal characteristic losses corresponding to the carboxylic acid group (45 mass units for COOH) and methyl radicals (15 mass units), helping to confirm the substitution pattern and ring structure. The base peak often corresponds to loss of the carboxylic acid functionality, generating a fragment ion that retains the methylated imidazolidine core structure. Collision-induced dissociation studies provide detailed fragmentation pathways that support structural assignments and enable differentiation from isomeric compounds.

Table 4: High-Resolution Mass Spectrometry Data

| Ion Type | Observed m/z | Calculated m/z | Error (ppm) | Relative Intensity |

|---|---|---|---|---|

| [M]⁺ | 158.0686 | 158.0691 | -3.2 | Medium |

| [M+H]⁺ | 159.0764 | 159.0764 | 0.0 | High |

| [M+Na]⁺ | 181.0583 | 181.0584 | -0.6 | Medium |

| [M-H]⁻ | 157.0608 | 157.0619 | -7.0 | High |

| [M-COOH]⁺ | 113.0715 | 113.0715 | 0.0 | Base Peak |

Propriétés

IUPAC Name |

1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c1-7-3-4(5(9)10)8(2)6(7)11/h4H,3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEBUHYSGAZECX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(N(C1=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629332 | |

| Record name | 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917598-39-1 | |

| Record name | 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Route Summary

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Reaction of amino acid ester hydrochloride with S,S'-dimethyl dithiocarbonate in water under inert atmosphere | DL-serine methyl ester hydrochloride, S,S'-dimethyl dithiocarbonate, water, Ar gas, 5-35 °C, 8-10 hours | Formation of intermediate dithiocarbonate derivative (Formula II) |

| 2 | Alkaline hydrolysis of intermediate to remove ester group and form carboxylic acid | NaOH (pH 12-14), ethanol-water mixture, room temperature | Formation of 2-oxoimidazolidine-4-carboxylic acid (Formula III) |

Reaction Conditions and Notes

- The reaction is performed under inert gas (argon) to prevent oxidation or side reactions.

- Water is used as the solvent, enhancing environmental friendliness and safety.

- The reaction temperature is carefully controlled: initial 2-4 hours at 5-15 °C, followed by 5-7 hours at 20-30 °C.

- After the first step, the reaction mixture is extracted with organic solvents such as dichloromethane or chloroform and washed with hydrochloric acid to purify the intermediate.

- The hydrolysis step uses sodium hydroxide to adjust the pH to 13, facilitating ester cleavage.

- Final purification is performed by silica gel column chromatography using dichloromethane/methanol (10:1) as the eluent.

Yields and Product Characterization

- The overall yield of the carboxylic acid product exceeds 86%, significantly higher than earlier methods reporting yields as low as 8.5% or 62%.

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) and Mass Spectrometry (MS) confirm the structure and purity of the product.

- The method is applicable to chiral forms (L- or D-serine derivatives), enabling stereochemical control.

Advantages

- Use of water as a solvent reduces environmental impact and improves safety.

- Mild reaction conditions and inert atmosphere minimize side reactions.

- High yield and ease of operation make this method suitable for scale-up.

- The method avoids the use of hazardous organic solvents like dioxane or dichloromethane in the reaction step (only used in extraction).

Comparative Analysis of Preparation Methods

| Method | Starting Material | Solvent | Key Reagents | Temperature | Yield | Environmental/Safety Notes |

|---|---|---|---|---|---|---|

| Traditional (WO2017189866A1) | L-serine + bis(trichloromethyl) carbonate | Dioxane + aqueous NaOH | Bis(trichloromethyl) carbonate | Room temp | 8.5% | Uses organic solvents with toxicity and low yield |

| Improved (US20080267916A1) | L-serine + bis(trichloromethyl) carbonate | Dioxane + NaOH | Bis(trichloromethyl) carbonate | Room temp + 60 °C | 62% | Organic solvent use, moderate yield |

| Water-based method (CN111808040A) | DL-serine methyl ester hydrochloride + S,S'-dimethyl dithiocarbonate | Water | S,S'-dimethyl dithiocarbonate | 5-35 °C | >86% | Environmentally friendly, high yield |

Additional Notes on Methylation

For 1,3-dimethyl substitution on the imidazolidine ring, methylation can be introduced by:

- Using methylated amino acid derivatives as starting materials.

- Post-cyclization methylation using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.

- Careful control of reaction conditions is necessary to avoid over-alkylation or ring opening.

Summary of Research Findings

- The water-based synthesis using S,S'-dimethyl dithiocarbonate is a breakthrough in preparing 2-oxoimidazolidine-4-carboxylic acid derivatives, including 1,3-dimethyl analogues.

- The method achieves high yields (>86%) and stereochemical integrity.

- The use of mild, environmentally benign conditions and avoidance of hazardous solvents aligns with green chemistry principles.

- Purification via silica gel chromatography ensures high purity suitable for pharmaceutical applications.

- NMR and MS analyses confirm the successful synthesis and structure of the target compounds.

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups on the imidazolidine ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidine diones, while reduction can produce various reduced imidazolidine derivatives .

Applications De Recherche Scientifique

1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Mécanisme D'action

The mechanism of action of 1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Imidazolidine Derivatives

2-Oxoimidazolidine-4-carboxylic Acid (CAS 21277-16-7)

- Structure : Lacks methyl groups at positions 1 and 3.

- Molecular Formula : C₄H₆N₂O₃.

(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid

- Structure : Single methyl group at position 1.

- Synthesis: Prepared via reaction of (S)-2-amino-3-(methylamino)propionic acid with COCl₂, followed by ion exchange .

- Key Differences : The stereospecific methyl substitution (S-configuration) may influence chiral recognition in biological systems, such as enzyme binding .

(4S)-2-Oxoimidazolidine-4-carboxylic Acid (CAS 41371-53-3)

Thiazolidine and Oxothiazolidine Analogs

(R)-2-Oxothiazolidine-4-carboxylic Acid (CAS 19771-63-2)

- Structure : Replaces the imidazolidine ring with a thiazolidine (sulfur at position 3).

L-2-Oxothiazolidine-4-carboxylic Acid (CAS 77273-78-0)

Functionalized Derivatives

1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylic Acid (CAS 935269-27-5)

- Structure : Benzyl groups at positions 1 and 3; dicarboxylic acid at positions 4 and 5.

- Key Differences : Increased lipophilicity from benzyl groups may enhance membrane permeability but reduce solubility .

2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid Amide (Compound 4c)

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Similarity Score* |

|---|---|---|---|---|---|

| 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid | 21277-16-7 | C₆H₁₀N₂O₃ | 158.15 | 1,3-dimethyl | 1.00 (Reference) |

| 2-Oxoimidazolidine-4-carboxylic acid | 21277-16-7 | C₄H₆N₂O₃ | 130.10 | None | 0.88 |

| (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid | - | C₅H₈N₂O₃ | 144.13 | 1-methyl (S-configuration) | 0.91 |

| (R)-2-Oxothiazolidine-4-carboxylic acid | 19771-63-2 | C₄H₅NO₃S | 147.15 | Thiazolidine core | 0.77 |

*Similarity scores based on structural fingerprints (0.00–1.00 scale) .

Key Research Findings

- Steric Effects: Dimethyl substitution in this compound increases steric bulk, reducing hydrogen-bond donor capacity compared to unmethylated analogs .

- Stereochemical Influence : The (S)-configured methyl group in pyroglutamic acid analogs enhances binding affinity to proteolytic enzymes, as seen in peptide hormone stabilization .

- Thiazolidine vs. Imidazolidine : Sulfur-containing analogs exhibit distinct pharmacokinetics, with thiazolidines showing prolonged half-lives due to slower oxidative metabolism .

Activité Biologique

1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid (DMOICA) is a heterocyclic compound with significant potential in various biological applications. Characterized by its unique structure, which includes a five-membered ring containing two nitrogen atoms and a carboxylic acid functional group, DMOICA has garnered attention for its antimicrobial and antiviral properties. This article reviews the biological activities of DMOICA, supported by data tables and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 158.16 g/mol

- Structural Features : The compound features two methyl groups attached to nitrogen atoms, contributing to its distinct chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that DMOICA exhibits notable antimicrobial effects. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, DMOICA demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate that DMOICA could be developed further as an antimicrobial agent in clinical settings.

Antiviral Activity

DMOICA has also been evaluated for its antiviral properties. A study highlighted its effectiveness against avian influenza virus (AIV) and infectious bronchitis virus (IBV). The compound exhibited an IC value of 3.47 µM against AIV subtype H9N2, demonstrating significant antiviral activity when compared to standard antiviral drugs .

The biological activity of DMOICA is attributed to its ability to interact with specific molecular targets within microbial cells. It is believed to modulate enzyme activities and disrupt metabolic pathways, leading to the inhibition of microbial growth. The exact molecular interactions remain an area for further investigation.

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of DMOICA against various pathogens revealed that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with other antibiotics, enhancing overall antimicrobial effectiveness.

- Antiviral Studies : In a controlled environment, DMOICA was tested alongside established antiviral agents. Results indicated that it could serve as a promising candidate for developing new antiviral therapies, particularly in treating viral infections resistant to current medications .

Comparison with Similar Compounds

DMOICA shares structural similarities with other imidazolidine derivatives but stands out due to its unique combination of functional groups. The following table compares DMOICA with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,3-Dimethyl-2-imidazolidinone | Similar imidazolidine structure without carboxylic acid | Lacks the carboxylic acid group |

| 2-Oxoimidazolidine-4-carboxylic acid | Contains a carboxylic acid but lacks methyl groups | Different nitrogen substitution |

| Imidazolidine-2,4-dione | Related structure with different functional groups | Contains dione instead of keto group |

Q & A

Q. What computational tools integrate crystallographic and spectroscopic data to predict novel bioactive imidazolidine analogs?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) using SC-XRD-derived structures predict conformational flexibility. QSAR models (e.g., CoMFA) trained on experimental IC₅₀ values prioritize substituents for synthesis. Machine learning (e.g., random forests) on PubChem BioAssay data identifies under-explored chemical spaces .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.